molecular formula C14H12N2O2 B1414992 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine CAS No. 1039335-17-5

2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B1414992
CAS No.: 1039335-17-5
M. Wt: 240.26 g/mol
InChI Key: MQXWPPVVKWYMEZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 3-methoxyphenyl group and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-methoxyaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is often carried out in the presence of dehydrating agents like polyphosphoric acid or phosphorus oxychloride to facilitate ring closure.

Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 2-(3-hydroxyphenyl)-1,3-benzoxazol-6-amine.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Various halogenated or nitrated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit strong fluorescence properties.

Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, derivatives of this compound are used in the development of advanced materials, such as polymers and dyes, due to their stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact pathways and targets vary based on the specific application and derivative used.

Comparison with Similar Compounds

    2-Phenyl-1,3-benzoxazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    2-(4-Methoxyphenyl)-1,3-benzoxazole: Similar structure but with the methoxy group at the 4-position, which can influence its electronic properties and interactions.

    2-(3-Methoxyphenyl)-1,3-benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.

Uniqueness: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWPPVVKWYMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039335-17-5
Record name 1039335-17-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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